Product packaging for (E/Z)-Elafibranor(Cat. No.:CAS No. 923978-27-2)

(E/Z)-Elafibranor

Cat. No.: B1671153
CAS No.: 923978-27-2
M. Wt: 384.5 g/mol
InChI Key: AFLFKFHDSCQHOL-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Elafibranor (IQIRVO®) is a first-in-class, oral dual agonist of the Peroxisome Proliferator-Activated Receptor (PPAR) alpha and delta subtypes . As a PPARα/δ agonist, Elafibranor modulates key biological pathways involved in bile acid synthesis, detoxification, and transport, leading to reduced bile toxicity and improved cholestasis . It also exerts anti-inflammatory effects through action on various immune pathways . This compound has significant research value in hepatology. It received regulatory approval in 2024 for the treatment of Primary Biliary Cholangitis (PBC) in combination with ursodeoxycholic acid (UDCA) for adults with an inadequate response to UDCA, or as monotherapy in those intolerant to UDCA . The approval was based on the Phase III ELATIVE trial, where 51% of patients receiving Elafibranor 80 mg once daily achieved the primary composite endpoint of cholestasis response at 52 weeks, compared to 4% of placebo recipients . The response was defined by a reduction in alkaline phosphatase (ALP), a key biomarker of disease . Furthermore, research indicates potential applications for Elafibranor in other liver conditions. A Phase II study (ELMWOOD) in Primary Sclerosing Cholangitis (PSC) demonstrated that Elafibranor significantly reduced ALP levels and improved pruritus compared to placebo over a 12-week period . Its efficacy in metabolic diseases, including nonalcoholic steatohepatitis (NASH), has also been investigated in prior research . Researchers should note that in clinical studies, the most common adverse effects included gastrointestinal disorders such as vomiting, diarrhea, nausea, constipation, and abdominal pain, as well as arthralgia and weight gain . Other important risks include myopathy/rhabdomyolysis (with increased risk when co-administered with statins), bone fractures, and embryo-fetal toxicity . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24O4S B1671153 (E/Z)-Elafibranor CAS No. 923978-27-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2,6-dimethyl-4-[(E)-3-(4-methylsulfanylphenyl)-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O4S/c1-14-12-16(13-15(2)20(14)26-22(3,4)21(24)25)6-11-19(23)17-7-9-18(27-5)10-8-17/h6-13H,1-5H3,(H,24,25)/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLFKFHDSCQHOL-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)C=CC(=O)C2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)/C=C/C(=O)C2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601045330
Record name Elafibranor
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Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923978-27-2, 824932-88-9
Record name 2-[2,6-Dimethyl-4-[(1E)-3-[4-(methylthio)phenyl]-3-oxo-1-propen-1-yl]phenoxy]-2-methylpropanoic acid
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Record name Elafibranor [USAN]
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Record name 2-[2,6-dimethyl-4-[(1E)-3-[4-(methylthio)phenyl]-3-oxo-1-propen-1-yl]phenoxy]-2-methylpropanoic acid
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Mechanistic Research of Elafibranor

Molecular Mechanism of Action: PPARα and PPARδ Agonism

Elafibranor exerts its effects through the activation of PPARα and PPARδ. patsnap.comdrugbank.com PPARα is predominantly expressed in tissues with high rates of fatty acid oxidation, such as the liver, heart, and muscles, and its activation enhances fatty acid β-oxidation, contributing to reduced hepatic fat accumulation. patsnap.com PPARδ is ubiquitously expressed but particularly abundant in skeletal muscle, and its activation promotes fatty acid oxidation, energy expenditure, improves insulin (B600854) sensitivity, and reduces inflammation. patsnap.com The dual agonism of Elafibranor on both PPARα and PPARδ allows it to exert a multifaceted impact on metabolic processes. patsnap.com

Ligand Binding and Conformational Changes

As a ligand-activated transcription factor, PPAR activation by compounds like Elafibranor involves binding to the ligand-binding domain (LBD) of the receptor. preprints.org This binding induces a conformational change in the receptor. preprints.orgmdpi.com Specifically, ligand binding leads to the release of corepressor complexes, such as nuclear receptor corepressor (NCoR) and silencing mediator of retinoic acid and thyroid hormone receptor (SMRT). preprints.orgmdpi.comnih.gov Concurrently, a helix 12 (H12) within the LBD is stabilized by the activation function 2 (AF-2) surface of PPAR. preprints.orgmdpi.com This stabilized H12, along with H3 and H4, forms a hydrophobic core that is capable of accepting an LXXLL motif, a conserved sequence found in coactivator proteins. preprints.orgmdpi.com

Co-activator Recruitment and Gene Transcription Modulation

Following the conformational change induced by ligand binding, the activated PPAR/retinoid X receptor (RXR) heterodimer recruits multiprotein coactivator complexes to specific genomic regulatory loci containing PPAR response elements (PPREs). preprints.orgnih.govnih.gov This recruitment is essential for initiating gene transcription. preprints.orgnih.gov Several coactivators are expressed in cells, and a ligand-bound PPAR can associate with a single coactivator through the LXXLL motif. nih.govnih.gov The recruitment of different coactivator species by various PPAR subtypes and agonists can lead to altered gene expression profiles. nih.govresearchgate.net

Studies using time-resolved fluorescence resonance energy transfer (TR-FRET) assays have analyzed the recruitment of coactivator peptides, such as PGC1α, CBP, SRC1, and TRAP220, to human PPARα, PPARδ, and PPARγ LBDs by various PPAR agonists, including Elafibranor. mdpi.comnih.govnih.gov These studies indicate that Elafibranor can recruit these coactivators to the PPARα and PPARδ LBDs, albeit with varying potencies and efficacies compared to other agonists. mdpi.comnih.govresearchgate.net

Differential Activation Profile for PPARα and PPARδ

Elafibranor is characterized as a dual PPARα/δ agonist. patsnap.comdrugbank.com While it activates both receptors, the extent and nature of activation can differ. In vitro functional assays have shown that Elafibranor and its active metabolite, GFT1007, activate PPARα with higher potency than PPARδ. drugbank.com Specifically, the potency for PPARα activation can exceed that for PPARδ activation by approximately 3- to 8-fold. drugbank.com This differential activation profile contributes to Elafibranor's specific pharmacological properties. nih.gov

A study evaluating the transactivation activity of Elafibranor on different PPAR subtypes showed varying potencies (EC50) and efficacies. For PPARα, the EC50 was reported as 388 nM with an efficacy of 38.5%. For PPARδ, the EC50 was 3.13 µM with an efficacy of 14.8%. nih.gov This suggests a preferential activation of PPARα over PPARδ in terms of both potency and efficacy in this specific assay. nih.gov

The differential recruitment of coactivators to PPARα and PPARδ by Elafibranor also contributes to its distinct effects. While Elafibranor recruited PGC1α to all PPAR subtypes with similar potencies and efficacies in one study, it recruited SRC1 with higher potency and efficacy to PPARα-LBD compared to PPARδ-LBD. nih.gov This selective coactivator recruitment can lead to the modulation of different sets of target genes regulated by PPARα and PPARδ, contributing to the observed therapeutic effects. nih.govresearchgate.net

Table 1: Elafibranor Activation Profile for PPAR Subtypes (In vitro transactivation assay) nih.gov

PPAR SubtypeEC50 (nM)Efficacy (%)
PPARα38838.5
PPARδ313014.8
PPARγ212038.5

Note: Efficacy is relative to the maximal response induced by specific full agonists.

Cellular and Subcellular Effects of Elafibranor

Beyond its direct interaction with PPAR receptors, Elafibranor elicits a range of cellular and subcellular effects that contribute to its therapeutic actions, particularly in the context of liver disease and inflammation.

Hepatocyte Autophagy and Antioxidant Defense Enhancement

Elafibranor has been shown to enhance hepatocyte autophagy and increase antioxidant activity. nih.govnih.govf6publishing.com In studies using ethanol-stimulated HepG2 cells, Elafibranor, primarily through PPARα activation, promoted lipolysis and β-oxidation, while also enhancing autophagy and antioxidant capacity. nih.govf6publishing.com This action contributes to reducing hepatocyte apoptosis and lipid accumulation. nih.govnih.gov Specific antioxidant enzymes such as superoxide (B77818) dismutase 1 and catalase are increased, thereby preventing hepatocyte apoptosis. nih.gov The improvement in autophagy dysfunction and endoplasmic reticulum stress has also been observed with Elafibranor treatment in MASH models in vitro. nih.gov

Macrophage Activation Inhibition and Anti-inflammatory Pathways

Elafibranor exhibits anti-inflammatory effects by inhibiting macrophage activation and modulating inflammatory pathways. nih.govnih.govwjgnet.com It blocks macrophage activation through the LPS/TLR4 signaling pathway, which prevents NF-κB activation and the subsequent release of pro-inflammatory cytokines. nih.govnih.govnih.govwjgnet.com This inhibition of Kupffer cell-mediated inflammatory responses reduces liver exposure to LPS. nih.govf6publishing.com

Furthermore, Elafibranor enhances IL10/STAT3 signaling, promoting the polarization of macrophages towards the M2 phenotype. nih.govwjgnet.com M2 macrophages are associated with anti-inflammatory responses and tissue repair, in contrast to the pro-inflammatory M1 phenotype. wjgnet.com By promoting M2 polarization and inhibiting M1 polarization, Elafibranor contributes to mitigating hepatic inflammation. nih.govwjgnet.com This modulation of macrophage activity is a key aspect of Elafibranor's anti-inflammatory properties. nih.govwjgnet.com

Table 2: Cellular and Subcellular Effects of Elafibranor

Cellular/Subcellular EffectPrimary Mechanism/Pathway InvolvedOutcome
Hepatocyte Autophagy EnhancementPPARα activationReduced hepatocyte apoptosis, improved autophagy dysfunction. nih.govnih.govf6publishing.com
Antioxidant Defense EnhancementPPARα activation, increased SOD1 and CatalasePrevention of hepatocyte apoptosis, reduced oxidative stress. nih.govnih.govf6publishing.com
Macrophage Activation InhibitionInhibition of LPS/TLR4/NF-κB signalingReduced pro-inflammatory cytokine release, mitigated hepatic inflammation. nih.govnih.govnih.govwjgnet.com
Promotion of M2 Macrophage PolarizationEnhancement of IL10/STAT3 signalingIncreased anti-inflammatory responses, aid in barrier repair. nih.govwjgnet.com

Impact on Tight Junction Protein Expression in Intestinal Barrier

Elafibranor has demonstrated a protective effect on the intestinal barrier, which is often compromised in conditions like ALD. nih.govf6publishing.comnih.gov This protective effect is, at least in part, mediated by its impact on tight junction proteins. nih.govnih.gov Tight junctions are multiprotein complexes that regulate the permeability of the intestinal epithelium. nih.gov

Studies have shown that elafibranor can restore intestinal epithelial barrier integrity and enhance the expression of tight junction proteins in models of intestinal barrier dysfunction. nih.govf6publishing.comwjgnet.comnih.gov Specifically, elafibranor has been shown to increase the expression of key tight junction proteins such as Zonula Occludens-1 (ZO-1), occludin, and claudin-2. nih.govwjgnet.comwindows.net This restoration of tight junction protein expression helps to alleviate intestinal hyperpermeability, preventing the leakage of gut-derived products, such as lipopolysaccharides (LPS), into the portal circulation. nih.govf6publishing.comnih.govwjgnet.comresearchgate.net The beneficial effects of elafibranor on intestinal barrier function appear to be primarily mediated through PPARδ activation. f6publishing.comnih.gov

Modulation of Key Signaling Pathways by Elafibranor

Elafibranor's therapeutic effects are also linked to its ability to modulate several crucial signaling pathways involved in inflammation and metabolism. nih.govf6publishing.comnih.gov

The lipopolysaccharide (LPS)/Toll-like receptor 4 (TLR4) signaling pathway is a key mediator of inflammatory responses, particularly in the context of liver diseases. nih.govf6publishing.comnih.govwjgnet.comresearchgate.net LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of TLR4. wjgnet.comwjgnet.com Activation of the LPS/TLR4 axis triggers downstream signaling cascades that lead to the production of pro-inflammatory mediators. wjgnet.comresearchgate.net

Elafibranor has been shown to inhibit hepatic inflammation by blocking macrophage activation through the LPS/TLR4 signaling pathway. nih.govf6publishing.comwjgnet.comwjgnet.com This inhibition reduces liver exposure to LPS and downregulates the TLR4/NF-κB signaling pathway. wjgnet.comwjgnet.com Studies have demonstrated that elafibranor can significantly inhibit the expression of LPS-binding protein (LBP), TLR4, and its coreceptor CD14, thereby reducing the inflammatory response. wjgnet.com

Nuclear Factor-kappa B (NF-κB) is a central transcription factor involved in regulating the expression of numerous genes related to inflammation and immune responses. guidetopharmacology.orgwikipedia.orgbiomolther.orgresearchgate.net Activation of the LPS/TLR4 pathway leads to the downstream activation of NF-κB. wjgnet.comresearchgate.net

Elafibranor prevents NF-κB activation, which in turn leads to a reduction in the release of pro-inflammatory cytokines. nih.govf6publishing.comnih.govwjgnet.comwjgnet.com By inhibiting the LPS/TLR4/NF-κB pathway, elafibranor effectively mitigates hepatic inflammation. f6publishing.comnih.gov Research has shown that elafibranor administration significantly reduced NF-κB activation and the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), in disease models. f6publishing.comwindows.netwjgnet.com The anti-inflammatory properties of PPARα and PPARδ activation by elafibranor contribute to the suppression of NF-κB function. biomolther.org

Elafibranor's mechanism of action also involves the modulation of bile acid synthesis. nih.govnih.govdrugbank.com The rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol is cholesterol 7 alpha-hydroxylase (CYP7A1). wikipedia.orglipidmaps.orgisciii.es

The PPARδ signaling pathway activated by elafibranor has been reported to include the Fibroblast Growth Factor 21 (FGF21)-dependent downregulation of CYP7A1. nih.govdrugbank.comfepblue.orgbcbsfl.comnih.gov FGF21 is a metabolic hormone that plays a role in regulating energy metabolism and glucose and lipid homeostasis. researchgate.netosf.iomdpi.com Activation of PPARδ by compounds like elafibranor can induce FGF21 expression. nih.govosf.io Subsequently, FGF21 signaling contributes to the suppression of CYP7A1 expression, thereby reducing the synthesis of bile acids from cholesterol. nih.govdrugbank.comfepblue.orgbcbsfl.comnih.gov This mechanism is considered potentially relevant to the therapeutic effects of elafibranor, particularly in conditions involving aberrant bile acid metabolism. nih.govdrugbank.combcbsfl.comnih.gov

Preclinical Research and Animal Models

Elafibranor Efficacy in Liver Fibrosis Models

Preclinical studies in various animal models have demonstrated the efficacy of Elafibranor in reducing liver fibrosis. In mouse models of alcohol-associated liver disease (ALD), Elafibranor has been shown to alleviate liver fibrosis. nih.govresearchgate.netwjgnet.comnih.govwindows.netresearchgate.net This effect is mediated, in part, by inhibiting lipid accumulation and inflammatory pathways. researchgate.netf6publishing.com Elafibranor also mitigates hepatic stellate cell activation and fibrogenic signaling, which are central to fibrosis progression. f6publishing.comnih.gov

In mouse models of metabolic dysfunction-associated steatotic liver disease (MASLD), formerly known as non-alcoholic fatty liver disease (NAFLD), and metabolic dysfunction-associated steatohepatitis (MASH), Elafibranor has been reported to attenuate fibrosis severity. portlandpress.com Studies in diet-induced obese mouse models of MASH have shown that Elafibranor can prevent the progression of fibrosis. portlandpress.comwindows.net While some studies in a choline-deficient L-amino acid-defined diet-induced MASH rat model did not observe histopathological alleviation of liver fibrosis, they noted a decrease in markers like hydroxyproline (B1673980) and the fibrotrophic gene Col1a1. nih.gov

Impact on Gut Barrier Function in Alcohol-Associated Liver Disease Models

Elafibranor has shown promise in improving gut barrier function in animal models of alcohol-associated liver disease (ALD). researchgate.netwindows.netresearchgate.netf6publishing.comnih.gov Alcohol consumption disrupts the gut-liver axis, leading to increased intestinal permeability and the translocation of bacterial products like lipopolysaccharide (LPS) to the liver, exacerbating inflammation and liver injury. researchgate.netf6publishing.com

Studies in ALD mouse models have demonstrated that Elafibranor helps alleviate intestinal hyperpermeability by restoring tight junction protein expression. researchgate.netf6publishing.comwjgnet.com Tight junctions, composed of proteins like zonula occludens-1 (ZO-1), occludin, and claudin-2, are crucial for maintaining the integrity of the intestinal epithelial barrier. researchgate.net By enhancing the expression of these proteins, Elafibranor prevents the leakage of intestinal contents into the portal vein. nih.govwjgnet.com This protective effect on the intestinal barrier is predominantly mediated through PPARδ activation. researchgate.netwindows.netresearchgate.net

Modulation of Hepatic Lipid Metabolism in Animal Models

Elafibranor plays a significant role in modulating hepatic lipid metabolism in animal models of liver disease. As a dual PPARα/δ agonist, Elafibranor activates nuclear receptors that are key regulators of lipid and glucose metabolism. windows.netresearchgate.nettranscurebioservices.com

In ALD mouse models, Elafibranor modulates PPARα-mediated lipid metabolism, reducing liver steatosis and levels of triacylglycerol (TG) and free fatty acids (FAs). nih.govwjgnet.com It promotes lipolysis and β-oxidation through PPARα activation, leading to a significant reduction in hepatic steatosis. researchgate.netwjgnet.com Elafibranor enhances lipid metabolism by downregulating liver X receptors and genes involved in very long-chain FA and fat synthesis, while promoting FA β-oxidation. nih.govwjgnet.com

In mouse models of MASLD/MASH, Elafibranor has been shown to have profound effects on the hepatic lipidome, reducing triglycerides and increasing phospholipids. windows.netresearchgate.netgubra.dk It beneficially regulates mediators of fatty acid oxidation. researchgate.netgubra.dk One study in a late-stage MAFLD fibrosis mouse model found that Elafibranor reduced levels of TG, diacylglycerol, and monoacylglycerol, promoted FA β-oxidation, and increased the phosphatidylcholine/phosphatidylethanolamine ratio, thereby enhancing lipid metabolism. researchgate.net

Reduction of Oxidative Stress in Preclinical Studies

Preclinical studies have indicated that Elafibranor contributes to the reduction of oxidative stress in liver disease models. Oxidative stress is a significant factor in the progression of various liver pathologies, including ALD and MASLD. nih.gov

Elafibranor enhances antioxidant defenses, which helps to mitigate liver injury. nih.govresearchgate.netresearchgate.netf6publishing.comnih.govwjgnet.com In ALD models, Elafibranor improves hepatocyte function by enhancing antioxidant capacity. researchgate.netwjgnet.com In mouse models of NAFLD, Elafibranor has been reported to beneficially regulate mediators of oxidative stress. researchgate.netgubra.dk

Regulation of Immune Responses in Animal Models

Elafibranor has demonstrated the ability to regulate immune responses in animal models, which is crucial in mitigating liver inflammation. Liver diseases often involve significant inflammatory components mediated by immune cells. nih.gov

Elafibranor inhibits hepatic inflammation by blocking macrophage activation, specifically through the LPS/TLR4 signaling pathway. nih.govf6publishing.comnih.govwjgnet.comwjgnet.com This action prevents NF-κB activation and the release of pro-inflammatory cytokines. nih.govwjgnet.com Elafibranor prevents immune cell aggregation in vivo by upregulating inflammatory chemokines mediated by NF-κB. nih.govwjgnet.com Macrophages, particularly pro-inflammatory M1 macrophages, are key mediators of ALD progression, and Elafibranor's ability to modulate macrophage activity highlights its anti-inflammatory properties. f6publishing.comnih.gov Elafibranor also suppresses pro-inflammatory mediators like tumor necrosis factor-alpha and interleukin-6. f6publishing.comnih.gov

Correction of Autophagy Dysfunction and Apoptosis Mechanisms in Preclinical Studies

Preclinical studies have explored Elafibranor's effects on autophagy dysfunction and apoptosis mechanisms. Autophagy is a cellular process involved in clearing damaged components, while apoptosis is programmed cell death; both are implicated in the pathogenesis of liver diseases.

Elafibranor enhances autophagy. nih.govresearchgate.netresearchgate.netf6publishing.comnih.gov In ALD models, it enhances hepatocyte autophagic capacity. researchgate.netwjgnet.com Elafibranor also improves autophagy dysfunction in MASH models in vitro. nih.govwjgnet.com

Elafibranor reduces hepatocyte apoptosis. nih.govresearchgate.netwjgnet.comnih.govresearchgate.netf6publishing.comnih.govwjgnet.com This inhibition of apoptosis is another mechanism by which Elafibranor protects the liver in ALD mouse models. researchgate.net

Limitations of Animal Models in Replicating Human Liver Diseases

While animal models are invaluable tools in preclinical research for studying disease pathogenesis and evaluating potential therapies, they have inherent limitations in fully replicating the complexity of human liver diseases. transcurebioservices.comkoreamed.orgphysiology.orgwjgnet.commdpi.com

One major limitation is the significant interspecies differences between rodents (commonly used animal models) and humans in key metabolic components and immune systems that play a role in liver disease progression. transcurebioservices.comphysiology.org The time frame required to establish certain liver diseases in humans is also different from that in animal models. physiology.org Reproducing the diverse clinical symptoms, adverse reactions, and complications seen in individual human patients is challenging in animal models. koreamed.org

Furthermore, many animal models, while mimicking certain aspects of human liver disease like steatosis or inflammation, may not progress to the more advanced stages like severe fibrosis or cirrhosis within a practical timeframe, or they may lack key features of the human condition, such as obesity or insulin (B600854) resistance in some NAFLD/NASH models. nih.govmdpi.com Toxic drug-induced models can have variable reproducibility rates depending on the species and even individual models. koreamed.org The lack of completely satisfactory animal models that fully capture the characteristics of human liver disease limits the understanding of underlying mechanisms and the development of treatments. transcurebioservices.comwjgnet.com Despite these limitations, animal models remain crucial for preclinical research, providing valuable insights into disease mechanisms and allowing for the initial evaluation of potential therapeutic agents like Elafibranor. windows.nettranscurebioservices.comkoreamed.orgphysiology.orgwjgnet.com

Clinical Development of Elafibranor

Elafibranor in Primary Biliary Cholangitis (PBC)

PBC is a rare, chronic cholestatic liver disease characterized by the progressive destruction of interlobular bile ducts, leading to cholestasis and liver fibrosis. eventscribe.net Patients with PBC often present with elevated levels of alkaline phosphatase (ALP) and gamma-glutamyl transferase (GGT). nih.gov If inadequately treated, PBC can advance to cirrhosis, liver transplant necessity, and premature death. Elafibranor has been investigated as a potential treatment option for PBC patients, particularly those who show an inadequate response to or intolerance of ursodeoxycholic acid (UDCA), the current first-line therapy. nejmgroup-production.org

Phase II Clinical Trials in PBC Patients

Phase II clinical trials evaluated the efficacy and safety of elafibranor in adults with PBC who had an incomplete response to UDCA. nih.govlowerbuckshosp.com One such 12-week, double-blind study enrolled 45 patients with ALP levels ≥1.67-fold the upper limit of normal (ULN). nih.govlowerbuckshosp.com Patients were randomized to receive elafibranor 80 mg, elafibranor 120 mg, or placebo. nih.govlowerbuckshosp.com

The primary endpoint of this trial was the relative change in ALP at 12 weeks. nih.govlowerbuckshosp.com Results showed significant reductions in ALP levels in both elafibranor groups compared to placebo. nih.govlowerbuckshosp.com At 12 weeks, ALP was reduced by -48.3 ± 14.8% in the elafibranor 80 mg group (p < 0.001 vs. placebo) and by -40.6 ± 17.4% in the elafibranor 120 mg group (p < 0.001) compared to a +3.2 ± 14.8% increase in the placebo group. nih.gov

Furthermore, a composite endpoint of ALP ≤1.67-fold the ULN, a decrease in ALP >15% from baseline, and total bilirubin (B190676) below the ULN was achieved by a significantly higher percentage of patients in the elafibranor groups. nih.govlowerbuckshosp.com This composite endpoint was met by 67% of patients in the elafibranor 80 mg group and 79% in the elafibranor 120 mg group, compared to 6.7% in the placebo group. nih.govlowerbuckshosp.com Elafibranor also led to reductions in other markers of disease activity, such as gamma-glutamyltransferase (GGT), IgM, 5ʹ-nucleotidase, and high-sensitivity C-reactive protein levels. nih.govnih.gov

Pruritus was not induced or worsened by elafibranor in this trial, and patients who experienced pruritus at baseline reported a reduction in symptoms by the end of the treatment period. nih.govnih.gov These encouraging Phase II data supported the further clinical development of elafibranor in PBC. gcs-web.com

Phase III ELATIVE® Study Design and Outcomes

The positive results from Phase II trials led to the initiation of the global, pivotal Phase III ELATIVE® study (NCT04526665) to further evaluate the efficacy and safety of elafibranor in patients with PBC who had an inadequate response to or intolerance of UDCA. gcs-web.com ELATIVE was a multinational, double-blind, randomized, placebo-controlled trial that enrolled 161 patients, randomized in a 2:1 ratio to receive once-daily elafibranor 80 mg or placebo for 52 weeks. nejmgroup-production.orgvisualmed.orgipsen.com Patients in both groups continued their existing UDCA treatment unless they were unable to tolerate it. ipsen.com

The primary endpoint of the ELATIVE trial was a biochemical response at week 52, defined as an ALP level < 1.67 times the ULN, with a reduction of ≥15% from baseline, and total bilirubin at or below the ULN. nih.govnejmgroup-production.orgipsen.com This definition aligns with criteria used in other studies for biochemical response in PBC. springerhealthcare.com

The results demonstrated that a significantly greater percentage of patients in the elafibranor group achieved the primary biochemical response endpoint compared to the placebo group. nejmgroup-production.orgvisualmed.org At week 52, a biochemical response was observed in 51% (55 of 108) of patients receiving elafibranor compared to 4% (2 of 53) of patients receiving placebo, resulting in a significant difference of 47 percentage points (95% confidence interval [CI], 32 to 57; P<0.001). nejmgroup-production.orgipsen.com The response to elafibranor appeared within 4 weeks of starting treatment and was maintained through 52 weeks. nejmgroup-production.org

Secondary outcomes from the ELATIVE trial confirmed the consistency of the increased biochemical response with elafibranor across several other prognostic scoring systems, including Paris I, Paris II, Barcelona, Momah/Lindor, and complete biochemical response criteria. springerhealthcare.com For instance, the treatment benefit with elafibranor versus placebo for achieving a biochemical response according to Paris I criteria was 22 percentage points (69% vs 47%), and for Paris II criteria, it was 37 percentage points (43% vs 6%). springerhealthcare.com Complete biochemical response was observed in 9.3% of elafibranor-treated patients compared to none in the placebo group. springerhealthcare.com

An open-label extension of the ELATIVE study is ongoing, with interim analyses showing sustained efficacy for up to 3 years. hcplive.comipsen.com At week 156 (3 years), 85% of patients had achieved a biochemical response, and 39% had normalized ALP levels. hcplive.com Data presented at EASL for patients who had their week-78 visit demonstrated that the efficacy of elafibranor was sustained after 78 weeks of treatment, with 70% of patients on elafibranor meeting the composite endpoint of biochemical response versus 0% on placebo. ipsen.com

Biochemical Response Assessment: Alkaline Phosphatase and Bilirubin Levels

Biochemical response in the clinical trials of elafibranor in PBC, particularly the Phase III ELATIVE study, was primarily assessed based on levels of alkaline phosphatase (ALP) and total bilirubin. nih.govnejmgroup-production.org Elevated levels of ALP and GGT are characteristic of the cholestatic profile in PBC patients. nih.gov Total bilirubin levels are often normal in the early stages but can indicate worsening disease if abnormal. nih.gov

In the Phase II trial, elafibranor treatment resulted in significant reductions in ALP from baseline at 12 weeks. nih.govlowerbuckshosp.com The composite endpoint used in both Phase II and Phase III trials specifically incorporated thresholds for ALP and total bilirubin to define a biochemical response. nih.govnejmgroup-production.orgnih.gov This definition requires an ALP level < 1.67 times the ULN, a reduction of ≥15% from baseline ALP, and a total bilirubin level at or below the ULN. nih.govnejmgroup-production.org

In the ELATIVE trial, 51% of patients treated with elafibranor achieved this composite biochemical response at week 52, compared to only 4% in the placebo group. nejmgroup-production.orgipsen.com This significant difference highlights elafibranor's impact on these key biochemical markers of cholestasis. nejmgroup-production.orgipsen.com Additionally, ALP normalization at week 52 was a key secondary endpoint in the ELATIVE study. nejmgroup-production.org While the initial 52-week data showed 15% of elafibranor participants reaching ALP normalization compared to none in the placebo group visualmed.org, the open-label extension data at week 156 showed 39% of patients normalizing ALP levels hcplive.com.

The consistent achievement of biochemical response across various established criteria (Paris I, Paris II, Barcelona, Momah/Lindor, and complete biochemical response) in secondary analyses of the ELATIVE trial further supports the positive impact of elafibranor on ALP and bilirubin levels. springerhealthcare.com These findings underscore the potential of elafibranor to improve biochemical markers associated with PBC progression. nih.govspringerhealthcare.com

Impact on Patient-Reported Outcomes: Pruritus and Fatigue

Pruritus (itching) and fatigue are common and often debilitating symptoms experienced by patients with PBC, significantly impacting their quality of life. postersessiononline.eumdpi.com Clinical trials evaluating elafibranor in PBC have also assessed its impact on these patient-reported outcomes (PROs). nejmgroup-production.orghcplive.com

In the Phase II trial, elafibranor did not induce or worsen pruritus, and patients with baseline pruritus reported a decrease in symptoms after treatment. nih.govnih.gov

In the Phase III ELATIVE study, the impact on pruritus intensity was assessed using the Worst Itch Numeric Rating Scale (WI-NRS) and other questionnaires like the PBC-40 and 5-D Itch. nejmgroup-production.orgipsen.com While the initial 52-week data on the key secondary endpoint using the PBC Worst Itch NRS score did not show a statistically significant reduction in pruritus for elafibranor versus placebo ipsen.com, data from the open-label extension have provided further insights. Long-term data up to 3 years suggest a sustained impact on symptoms of pruritus, particularly for patients with moderate or severe baseline conditions. hcplive.comipsen.com Some analyses indicated greater pruritus reduction in the elafibranor group compared to placebo based on the itch domain of the PBC-40 and the 5-D Itch total score. mdpi.com

Regarding fatigue, exploratory endpoints in the ELATIVE open-label extension evaluated fatigue and sleep using PRO tools such as the PRO Measurement Information System (PROMIS) Fatigue Short Form 7a and the fatigue domain of the PBC-40, as well as the Epworth Sleepiness Scale. hcplive.comipsen.compostersessiononline.eu Updated data from the ELATIVE trial demonstrated that elafibranor significantly improved fatigue in patients with PBC after 52 weeks, with greater improvements compared to placebo. appliedclinicaltrialsonline.commims.com Clinically meaningful improvements in fatigue and sleep were observed in over half of patients with moderate-to-severe fatigue or excessive sleepiness at baseline after 104 weeks of treatment. hcplive.comipsen.com For instance, in patients with moderate-to-severe fatigue at baseline, 56% showed clinically meaningful improvement according to PROMIS Fatigue Short Form 7a, 50% according to the PBC-40 Fatigue domain, and 69% according to the Epworth Sleepiness Scale after 104 weeks. hcplive.comipsen.com These improvements in fatigue appeared to be independent of changes in pruritus. postersessiononline.eumims.com

Stabilization of Non-Invasive Markers of Liver Fibrosis

Liver fibrosis is a significant aspect of PBC progression, and non-invasive tests (NITs) are used to assess its severity. postersessiononline.eu The impact of elafibranor on non-invasive markers of liver fibrosis has been evaluated in clinical trials. lowerbuckshosp.compostersessiononline.eu

In the Phase II ELMWOOD trial (in Primary Sclerosing Cholangitis, another cholestatic liver disease, but providing relevant data on fibrosis markers), elafibranor-treated patients showed stabilization in non-invasive markers of liver fibrosis after three months compared to those on placebo. ipsen.comliverdiseasenews.comglobenewswire.com This was observed with the Enhanced Liver Fibrosis (ELF) test. ipsen.comgenfit.comhcplive.com

In the ongoing open-label extension of the Phase III ELATIVE study in PBC, long-term data up to two years suggest that non-invasive tests for liver fibrosis remained stable in patients treated with elafibranor. postersessiononline.eu Assessments included Liver Stiffness Measurement (LSM) and ELF. postersessiononline.eu At Week 52, a high percentage of both elafibranor and placebo patients showed similar or improved LSM and ELF scores. postersessiononline.eu Importantly, this proportion of similar or improved scores was sustained in elafibranor-randomized patients at Week 104 (two years). postersessiononline.eu These findings suggest that elafibranor may help slow the worsening of fibrosis in patients with PBC. postersessiononline.eu

Ongoing and Future Clinical Trials in PBC (ELFIDENCE, ELSPIRE, ELFINITY)

Building upon the results of the ELATIVE trial, several ongoing and future clinical trials are designed to further evaluate the efficacy and safety of elafibranor in diverse PBC patient populations and in real-world settings, as well as to assess long-term outcomes. eventscribe.nethcplive.comliverdiseasenews.com These include the ELFIDENCE, ELSPIRE, and ELFINITY trials. eventscribe.netgcs-web.comhcplive.com

ELFIDENCE (NCT06016842): This is a Phase III randomized, long-term trial evaluating elafibranor in patients with PBC and compensated cirrhosis. eventscribe.nethra.nhs.uk The study aims to determine if elafibranor is better than placebo at preventing the deterioration of the liver, including progression to liver transplant or death. hra.nhs.uk Patients will be assessed over a maximum duration of 42 months. eventscribe.net

ELSPIRE (NCT06383403): This is a Phase IIIb randomized trial designed to evaluate the efficacy and safety of elafibranor in patients with PBC and an incomplete response (defined as ALP >1 × ULN and < 1.67 × ULN) to UDCA or intolerance to UDCA. eventscribe.net Patients will be assessed over a 52-week treatment period. eventscribe.net The trial is mainly assessing the treatment's ability to lower ALP levels. liverdiseasenews.com

ELFINITY (NCT06447168): This is a prospective non-interventional, Phase IV multicenter study. eventscribe.nethcplive.com ELFINITY will assess the effectiveness, safety, and tolerability of elafibranor in patients with PBC receiving treatment in real-world settings. eventscribe.nethcplive.com The primary endpoint is the proportion of patients with biochemical response at 6 months, defined by specific ALP and total bilirubin criteria. hcplive.com

Elafibranor in Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly NASH

Elafibranor was in clinical development for MASH. alzdiscovery.org Initial trials focused on histological and biochemical endpoints in patients with MASH. patsnap.com

Phase II GOLDEN Trial Results

The Phase IIb GOLDEN-505 trial (NCT01694849) evaluated the efficacy and safety of elafibranor in patients with NASH. xiahepublishing.comnih.govresearchgate.net The study was a randomized, double-blind, placebo-controlled trial conducted over 52 weeks. patsnap.comru.nl

In the intention-to-treat analysis, the trial did not meet its predefined primary outcome of NASH resolution without worsening of fibrosis. nih.govresearchgate.net However, a post-hoc analysis using a modified definition of NASH resolution without fibrosis worsening showed a higher proportion of patients in the elafibranor 120 mg group achieving this endpoint compared to placebo (19% vs 12%; P = .045). researchgate.netnih.gov In a post-hoc analysis of patients with a NAFLD Activity Score (NAS) of at least 4, elafibranor 120 mg resulted in NASH resolution in a larger proportion of patients than placebo based on both the protocol definition (20% vs 11%; P = .018) and the modified definition (19% vs 9%; P = .013). researchgate.netnih.gov

Table 1: Summary of GOLDEN-505 Post-Hoc Analysis Results (NASH Resolution without Fibrosis Worsening)

Analysis PopulationElafibranor 120 mg (%)Placebo (%)P-value
Intention-to-Treat (Modified Definition)19120.045
NAS ≥ 4 (Protocol Definition)20110.018
NAS ≥ 4 (Modified Definition)1990.013

Histological and Biochemical Endpoints in MASH Patients

Elafibranor treatment in the GOLDEN-505 trial led to significant reductions in liver enzymes, lipids, glucose profiles, and markers of systemic inflammation in the 120 mg group compared to placebo. researchgate.netnih.gov Improvements in hepatic enzymes, levels of lipids, and glucose were observed. xiahepublishing.com Reductions were seen in fasting plasma triglycerides, LDL-c, apolipoprotein B, GGT, and ALT. alzdiscovery.org

Challenges in Efficacy Establishment for Histological Endpoints

Establishing the efficacy of treatments for MASH based on histological endpoints has faced challenges. hcplive.commedthority.com In the GOLDEN-505 trial, elafibranor initially failed to meet the primary outcome, partly attributed to a high placebo response rate in the initial analysis population that included patients with a NAS of at least 3. nih.gov When the analysis was restricted to patients with a NAS of at least 4, the placebo response rate was lower, and a statistically significant difference was observed. nih.gov

The variability in the placebo response in fibrosis improvement can be influenced by the natural process of fibrosis regression or progression, sampling variability, and regression to the mean. nih.gov Additionally, lifestyle interventions leading to weight loss can also result in improvements in liver histology in MASH, further complicating the assessment of treatment efficacy based solely on histological endpoints. nih.gov The subjective nature of histological assessment also presents challenges, although central reading of slides can help mitigate this. natap.org

Elafibranor in Primary Sclerosing Cholangitis (PSC)

Elafibranor is also being explored as a potential treatment option for PSC, a rare, chronic liver disease for which there are currently no approved therapies. hcplive.comliverdiseasenews.compmlive.comglobenewswire.com

Phase II ELMWOOD Trial Data

New data from the Phase II ELMWOOD study (NCT05627362) of elafibranor in patients with PSC have been presented. hcplive.commedthority.comliverdiseasenews.com The ELMWOOD study was a 12-week, randomized, double-blind, placebo-controlled trial that enrolled 68 patients with large duct PSC and elevated alkaline phosphatase (ALP). hcplive.commedthority.com Patients were randomized to receive daily oral elafibranor (80 mg or 120 mg) or placebo. hcplive.commedthority.com

The ELMWOOD trial data demonstrated efficacy benefits for patients treated with elafibranor versus placebo. medthority.comglobenewswire.com Patients on elafibranor showed significant dose-dependent reductions in alkaline phosphatase (ALP) at week 12 compared to placebo, with improvements observed as early as week 4. pmlive.comgenfit.comipsen.com

Table 2: Change in Alkaline Phosphatase (ALP) at Week 12 in ELMWOOD Trial

Treatment GroupChange from Baseline in ALP (U/L)P-value (vs Placebo)
Elafibranor 80 mg-103.2< 0.0001
Elafibranor 120 mg-171.1< 0.0001
Placebo+32.1-

Data derived from search results. medthority.comgenfit.comipsen.com

Additionally, patients on elafibranor experienced stabilization in Enhanced Liver Fibrosis (ELF), a non-invasive marker of liver fibrosis, versus patients on placebo at week 12. hcplive.compmlive.com This difference was particularly notable in the subgroup of patients with moderate to severe disease at baseline. hcplive.com

Improvements in Liver Biochemical Parameters in PSC

In the ELMWOOD trial, similar improvements were observed in other biochemical liver parameters besides ALP, including alanine (B10760859) aminotransferase (ALT) and gamma-glutamyl transferase (GGT), which are considered important biochemical markers of disease progression. hcplive.compmlive.comgenfit.comipsen.com These improvements in liver enzymes were evident as early as Week 4. hcplive.com

Table 3: Improvements in Liver Biochemical Parameters at Week 12 in ELMWOOD Trial (Illustrative based on descriptions)

ParameterElafibranor Groups (vs Placebo)
ALTSignificant reductions observed. hcplive.compmlive.comgenfit.comipsen.com
GGTSignificant reductions observed. hcplive.compmlive.comgenfit.comipsen.com

Specific numerical data for ALT and GGT change were not consistently available across snippets in a format suitable for a precise table, but the descriptions confirm significant reductions.

Effects on Pruritus in PSC Patients

In the Phase 2 ELMWOOD trial (NCT05627362), elafibranor demonstrated positive effects on pruritus in adults with primary sclerosing cholangitis (PSC), a rare liver disease with no currently approved treatments. liverdiseasenews.comipsen.comglobenewswire.com Data from this 12-week study, which included 68 patients, showed that those who received the high dose of elafibranor experienced significant reductions in pruritus compared to the placebo group, as measured by the Worst Itch Numeric Rating Scale (WI-NRS). liverdiseasenews.comipsen.comglobenewswire.comgenfit.com Specifically, patients on elafibranor 120 mg showed improvements in WI-NRS scores compared with patients on placebo (-0.96 vs -0.28; p<0.05). globenewswire.comgenfit.com These findings suggest that elafibranor may help ease itching in PSC patients. liverdiseasenews.comipsen.com

Elafibranor in Alcohol-Associated Liver Disease (ALD)

Alcohol-associated liver disease (ALD) is a significant cause of liver-related morbidity and mortality, characterized by hepatic steatosis, inflammation, and fibrosis, often exacerbated by gut barrier dysfunction. nih.govnih.govresearchgate.net Elafibranor, with its dual PPARα/δ agonistic activity, has shown promise in preclinical studies for the treatment of ALD by modulating key metabolic and inflammatory pathways. nih.govnih.govresearchgate.net

Limited Human Clinical Trial Data

Despite promising preclinical results in ALD models, existing data on elafibranor's efficacy in treating ALD in human clinical trials is limited. nih.govnih.govwjgnet.com Most of the current data on elafibranor's effects in ALD come from preclinical studies and animal models, highlighting a gap in human clinical trial data for this specific indication. nih.govnih.gov While elafibranor has been studied in clinical trials for other liver conditions like nonalcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC), its effects specifically in ALD patients remain less clear based on available human trial data. nih.govnih.gov

Future Research Directions in ALD

Future research is necessary to fully assess the safety and efficacy of elafibranor in treating ALD in humans. nih.govwjgnet.com There is a need for further experimental investigations and clinical trials to validate the potential of elafibranor for ALD treatment. wjgnet.comwjgnet.com Future studies should focus on refining treatment protocols, identifying biomarkers that can indicate treatment response, and exploring potential synergistic effects with existing therapies for ALD. windows.net Integrating elafibranor into comprehensive ALD management strategies, including lifestyle modifications and alcohol cessation programs, could potentially enhance patient outcomes. windows.net Additionally, research is needed to assess whether elafibranor retains its therapeutic efficacy when administered following the onset of ALD, as current studies have primarily utilized a pretreatment approach in animal models. wjgnet.com

Emerging Therapeutic Applications and Repurposing Potential

Elafibranor's mechanism of action as a dual PPARα/δ agonist, which influences lipid metabolism, insulin (B600854) sensitivity, and inflammation, suggests potential therapeutic applications beyond its primary indications in PBC and investigational use in PSC. wikipedia.orgontosight.aipatsnap.com

Other Metabolic Disorders

Given its role in improving lipid profiles, reducing inflammation, and enhancing insulin sensitivity, there is interest in whether elafibranor might be repurposed or adapted for other metabolic disorders that share pathogenic similarities with conditions like NASH. wikipedia.orgpatsnap.com This includes exploring its potential in nonalcoholic fatty liver disease (NAFLD) without advanced fibrosis. patsnap.com Elafibranor has been investigated for the treatment of endocrine and metabolic diseases such as type 2 diabetes, dyslipidemia, and metabolic dysfunction-associated steatohepatitis (MASH). wikipedia.orgwjgnet.com

Cardiometabolic Risk Reduction

Clinical studies have indicated that elafibranor can improve components of the metabolic syndrome. patsnap.comnatap.orgru.nl These improvements include reductions in triglycerides, blood glucose levels, and inflammatory markers. patsnap.comnatap.orgru.nlnih.govelsevier.es This has prompted investigations into the compound's potential for cardiometabolic risk reduction. patsnap.comnatap.orgru.nl Elafibranor has been shown to improve insulin sensitivity, glucose homeostasis, and lipid metabolism, which are key factors in cardiometabolic health. natap.orgru.nlnih.govdrugbank.com

Pharmacology and Drug Interactions

Metabolism and Excretion of Elafibranor and its Metabolite GFT1007

Elafibranor undergoes extensive metabolism, resulting in the formation of a major active metabolite, GFT1007, and other inactive metabolites. The elimination of elafibranor and its metabolites primarily occurs via excretion in feces.

In vitro studies have elucidated the enzymatic pathways involved in the metabolism of elafibranor and its active metabolite, GFT1007. Elafibranor is metabolized by the cytosolic enzyme 15-ketoprostaglandin 13-Δ reductase (PTGR1) to form GFT1007. medcentral.comdrugbank.comhyphadiscovery.comfda.gov Additionally, elafibranor is metabolized by cytochrome P-450 (CYP) 2J2 and uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) isoforms UGT1A3, UGT1A4, and UGT2B7. medcentral.comdrugbank.comhyphadiscovery.comfda.gov The active metabolite, GFT1007, is further metabolized by CYP2C8, UGT1A3, and UGT2B7. medcentral.comdrugbank.comhyphadiscovery.comfda.gov

Following oral administration, elafibranor is primarily eliminated in the feces. Approximately 77.1% of the total administered dose has been recovered in feces, with 56.7% as unchanged elafibranor and 6.08% as GFT1007. medcentral.comdrugbank.comfda.govdrugs.comipsen.com A smaller proportion, around 19.3%, is recovered in urine, mainly in the form of the inactive metabolite GFT3351 (11.8% of the administered dose). medcentral.comdrugbank.comfda.govdrugs.com Negligible amounts of unchanged elafibranor or GFT1007 are detected in urine. medcentral.comdrugbank.com Biliary excretion has been suggested as an additional route of excretion based on animal studies. medcentral.comdrugbank.com

Enzymatic Metabolism: PTGR1, CYP2J2, UGT1A3, UGT1A4, UGT2B7, CYP2C8

Drug-Drug Interaction Research

Studies have investigated the potential for pharmacokinetic drug-drug interactions between elafibranor and other medications.

In vitro studies indicate that elafibranor acts as an inhibitor of the organic anion transporting polypeptide 1B3 (OATP1B3). fda.govdrugs.comipsen.com However, its major active metabolite, GFT1007, is not expected to inhibit OATP1B3. fda.govdrugs.com Despite the in vitro findings for elafibranor, in vivo studies conducted with simvastatin (B1681759) and atorvastatin (B1662188) suggest that OATP1B3 inhibition by elafibranor is not expected to result in clinically significant consequences. europa.eu

Co-administration studies have been conducted to assess the interaction between elafibranor and statins, which are substrates for various metabolic enzymes and transporters, including OATP1B1 and OATP1B3.

In a study involving co-administration of elafibranor (80 mg at steady state) with a single dose of simvastatin (20 mg), a CYP3A4, OATP1B1, and OATP1B3 substrate, the peak plasma concentration (Cmax) and area under the curve (AUC) of simvastatin's active metabolite, simvastatin beta-hydroxyacid, decreased by 26% and 32%, respectively. fda.govdrugs.comdrugs.comrxlist.com

A study evaluating the co-administration of elafibranor (180 mg once daily at steady state) with a single dose of atorvastatin (40 mg), a CYP3A, OATP1B1, and OATP1B3 substrate, showed a decrease in atorvastatin Cmax by 28% and AUCinf by 12%. rxlist.combmj.compostersessiononline.eu These observed changes in atorvastatin exposure were not considered clinically meaningful. rxlist.combmj.compostersessiononline.eu

While the pharmacokinetic changes with statins were not considered clinically significant in these studies, the co-administration of elafibranor and HMG-CoA reductase inhibitors (statins) can lead to an increased risk of myopathy. medcentral.comrxlist.comipsen.com

Data from Statin Co-administration Studies:

Co-administered DrugElafibranor Dose (Steady State)Statin Dose (Single Dose)Change in Statin/Metabolite CmaxChange in Statin/Metabolite AUCClinical Significance
Simvastatin (active metabolite)80 mg20 mg↓ 26% fda.govdrugs.comdrugs.comrxlist.com↓ 32% fda.govdrugs.comdrugs.comrxlist.comNot explicitly stated as clinically significant for PK, but increased myopathy risk with statins noted. medcentral.comrxlist.comipsen.com
Atorvastatin180 mg40 mg↓ 28% rxlist.combmj.compostersessiononline.eu↓ 12% rxlist.combmj.compostersessiononline.euNot considered clinically meaningful for PK. rxlist.combmj.compostersessiononline.eu Increased myopathy risk with statins noted. medcentral.comrxlist.comipsen.com

Elafibranor is identified as a weak inducer of CYP3A4. medcentral.comfda.govnih.govmedscape.comrxlist.com Co-administration with hormonal contraceptives containing progestin and ethinyl estradiol, which are CYP3A4 substrates, may result in reduced systemic exposure of the contraceptives. medcentral.comfda.govdrugs.comdrugs.comipsen.commedscape.comrxlist.com This reduction in exposure can potentially lead to contraceptive failure and/or an increase in breakthrough bleeding. medcentral.comfda.govdrugs.comdrugs.comipsen.commedscape.comrxlist.com

As noted previously, concomitant use of elafibranor and HMG-CoA reductase inhibitors (statins) is associated with an increased risk of myopathy. medcentral.comrxlist.comipsen.commedscape.comrxlist.com The exact mechanism for this increased risk has not been fully characterized. medcentral.com

Rifampin, known as an inducer of metabolizing enzymes, can reduce the systemic exposure of elafibranor and its active metabolite GFT1007 when co-administered. medcentral.comfda.govipsen.commedscape.comrxlist.com This interaction may lead to a delayed or suboptimal biochemical response to elafibranor. medcentral.comfda.govipsen.commedscape.comrxlist.com

Bile acid binding sequestrants have the potential to reduce the absorption and systemic exposure of elafibranor. medcentral.comdrugs.commedscape.comrxlist.comdrugs.comdrugs.com This is because bile acid sequestrants are anion exchange resins that can bind to anionic drugs like elafibranor in the intestine, forming complexes that are excreted in the feces. drugs.com To minimize this interaction and potential reduction in elafibranor's efficacy, it is recommended to administer elafibranor at least 4 hours before or after taking a bile acid binding sequestrant, or with as large an interval as possible. medcentral.comdrugs.commedscape.comrxlist.comdrugs.comdrugs.com

Co-administration Studies with Statins (Simvastatin, Atorvastatin)

Pharmacokinetic Studies in Specific Patient Populations (Hepatic and Renal Impairment)

Pharmacokinetic studies have been conducted to assess the disposition of elafibranor in patients with hepatic and renal impairment.

Hepatic Impairment:

The total drug exposure (AUC) of elafibranor and its active metabolite, GFT1007, was not significantly different between participants with normal hepatic function and those with hepatic impairment classified as Child-Pugh A, B, and C ipsen.comeuropa.eu. However, the unbound fraction of elafibranor and GFT1007 increased by approximately 3-fold in participants with severe hepatic impairment (Child-Pugh C) ipsen.comeuropa.eu.

Despite the increase in unbound fraction in severe impairment, some pharmacokinetic data suggest that total drug exposure of elafibranor and its active metabolite are not significantly altered in hepatic impaired patients, and increases in unbound drug in severe hepatic impairment are not anticipated to be clinically meaningful globenewswire.comgenfit.comgenfit.com.

Based on these findings, no dose adjustment is required for patients with mild (Child-Pugh A) or moderate (Child-Pugh B) hepatic impairment ipsen.comeuropa.eu. However, the use of elafibranor is not recommended for patients with severe hepatic impairment (Child-Pugh C) ipsen.comeuropa.eufda.gov. The safety and efficacy of elafibranor have not been established in patients with primary biliary cholangitis (PBC) with severe hepatic impairment ipsen.comeuropa.eu. Patients with cirrhosis should be monitored for evidence of decompensation, and discontinuation of elafibranor should be considered if the patient progresses to moderate or severe hepatic impairment (Child-Pugh B or C) fda.gov.

Here is a summary of Elafibranor exposure in hepatic impairment:

Hepatic Impairment Severity (Child-Pugh)Total Drug Exposure (Elafibranor and GFT1007)Unbound Fraction (Elafibranor and GFT1007)Dose Adjustment RecommendationSource
Mild (A)Not significantly different from normalNot specifiedNo dose adjustment required ipsen.comeuropa.eu
Moderate (B)Not significantly different from normalNot specifiedNo dose adjustment required ipsen.comeuropa.eu
Severe (C)Not significantly different from normalIncreased approximately 3-foldNot recommended ipsen.comeuropa.eufda.gov

Renal Impairment:

No dose adjustment is necessary for patients with renal impairment ipsen.comeuropa.eu. Following a single 120 mg dose of elafibranor (1.5 times the recommended dose), the systemic exposure (AUC) of elafibranor was 32% lower, and GFT1007 exposure was not significantly different between patients with normal renal function and patients with severe renal impairment (eGFR < 15 mL/min/1.73 m2) not yet on dialysis ipsen.com. The unbound fraction of elafibranor was 21% lower, and GFT1007 was not significantly different in patients with severe renal impairment compared to those with normal renal function ipsen.com.

A secondary analysis of the Phase 3 ELATIVE study indicated that treatment with elafibranor does not impact markers of renal function in patients with PBC, maintaining stable cystatin C, serum creatinine, and eGFR levels over 52 weeks hcplive.com. The study showed no clinically meaningful change in renal function and no safety signal for potential renal toxicity hcplive.com. Acute kidney injury was infrequent and not clinically significant in this study hcplive.com.

Here is a summary of Elafibranor exposure in renal impairment:

Renal Impairment Severity (eGFR)Elafibranor Exposure (AUC)GFT1007 Exposure (AUC)Dose Adjustment RecommendationSource
Severe (< 15 mL/min/1.73 m2)32% lower than normalNot significantly differentNo dose adjustment necessary ipsen.com

Challenges and Future Directions in Elafibranor Research

Need for Further Validation of Safety in Human Trials

Although preliminary studies and clinical trials have provided data on the safety profile of elafibranor, ongoing and future research is necessary for comprehensive validation, particularly in diverse patient populations and over extended treatment periods. nih.govhcplive.comnih.gov The multi-target action of elafibranor necessitates further assessment of its safety profile through extensive clinical trials. nih.govwjgnet.com While there is potential for reduced side effects, a thorough evaluation is required to fully understand the impact of potential combination therapies on safety. nih.govwjgnet.com Despite promising preclinical and clinical findings, concerns regarding the long-term safety of elafibranor persist. nih.gov Chronic activation of PPARα/δ signaling pathways may lead to unintended metabolic consequences, highlighting the need for further research into its prolonged effects on lipid metabolism, insulin (B600854) sensitivity, and cardiovascular health. nih.gov

Long-term Outcomes and Real-World Effectiveness Studies

While initial trials have shown promising biochemical improvements, such as reductions in alkaline phosphatase (ALP) levels in PBC patients, studies evaluating the long-term clinical outcomes and real-world effectiveness of elafibranor are crucial. patsnap.comfinancialpost.comhra.nhs.uk Ongoing trials, such as the ELFIDENCE, ELSPIRE, and ELFINITY studies, are specifically designed to assess the long-term efficacy and safety of elafibranor in different PBC patient populations and real-world settings. hcplive.com These studies aim to determine if the observed improvements in biomarkers translate into a reduction in the risk of disease progression, liver transplant, or death over a period of up to 7 years. hra.nhs.uk Data from long-term extensions of studies like ELATIVE have shown that responses to elafibranor can be sustained over time. gastroendonews.com However, biochemical responses have shown some fluctuation during the extension period, indicating the importance of continued monitoring. gastroendonews.com

Research in Diverse Patient Populations and Comorbidities

Current research on elafibranor has primarily involved specific patient populations, and there is a need to investigate its effects in more diverse groups and those with various comorbidities. nih.govnih.gov For instance, the predominance of White participants in some studies does not fully capture the potential variability of treatment response across different ethnic backgrounds. nih.gov Future studies should include more diverse populations to obtain comprehensive safety and efficacy profiles. nih.gov Additionally, patients with liver diseases often present with comorbidities that could influence treatment efficacy and safety. nih.govhcplive.com Research is needed to understand how elafibranor performs in patients with co-occurring conditions and to refine patient selection criteria. patsnap.com Ongoing trials are assessing elafibranor's efficacy and safety in diverse PBC patient populations. hcplive.com

Combination Therapy Potential

The potential for combining elafibranor with other therapeutic agents is an important area for future research, particularly in complex liver diseases that may benefit from multi-targeted approaches. nih.govwjgnet.comresearchgate.net Given its mechanism of action as a dual PPARα/δ agonist, combining elafibranor with drugs targeting complementary pathways could potentially enhance therapeutic efficacy and allow for dose reduction, potentially mitigating adverse effects. researchgate.net Studies have suggested a potential benefit of combining elafibranor with ursodeoxycholic acid (UDCA) in PBC patients. nih.govwjgnet.com Research is necessary to fully assess the safety and efficacy of combining elafibranor with other medications for liver diseases, as current studies have primarily focused on monotherapy effectiveness. nih.govwjgnet.com Proof-of-concept studies are being initiated to evaluate the safety, tolerability, and exploratory efficacy markers of elafibranor in combination with agents like GLP-1 receptor agonists or SGLT2 inhibitors. genfit.com

Elucidating Remaining Gaps in Therapeutic Mechanisms

While the dual PPARα/δ agonism of elafibranor is a key aspect of its mechanism, further research is needed to fully elucidate all the molecular mechanisms and signaling pathways involved in its therapeutic effects. nih.govnih.gov Although preliminary insights into its mechanisms have been gained, a more thorough exploration of its detailed molecular actions is warranted. wjgnet.com For example, while studies have highlighted elafibranor's influence on intestinal barrier function, a more detailed investigation is needed to clarify the underlying molecular mechanisms and signaling pathways involved. nih.gov Further research is essential to fully characterize its molecular mechanisms and advance its clinical application. nih.gov

Translational Impact and Clinical Applicability

Translating the findings from preclinical studies and clinical trials into widespread clinical applicability requires addressing several factors. The applicability of findings from animal models to human conditions necessitates additional validation. nih.gov While elafibranor has shown promise and received accelerated approval for certain indications, continued research, particularly in long-term outcome studies and adaptive trial designs, is needed to further elucidate its full therapeutic potential and inform improved patient management strategies. nih.govpatsnap.com Insights from clinical trials provide a foundation for optimizing treatment guidelines and refining patient selection criteria. patsnap.com Establishing the clinical efficacy and safety of elafibranor in diverse patient populations and in combination with other therapies will be crucial for broadening its clinical applicability. nih.gov

Below is a summary of ongoing or planned clinical trials related to the future directions of Elafibranor research based on the search results:

Trial NamePhaseFocusStatus/ObjectiveSource
ELFIDENCEPhase IIILong-term efficacy and safety in PBCEvaluate efficacy and safety on long-term clinical outcomes (liver transplant or death) over ~7 years. hra.nhs.uk hcplive.comhra.nhs.uk
ELSPIREPhase IIIbEfficacy and safety in diverse PBC patient populationsAssessing response in patients with incomplete UDCA response. hcplive.com hcplive.com
ELFINITYPhase IVEffectiveness, safety, and tolerability in real-world PBC settingsAssess outcomes in patients treated per approved label in real-world settings. hcplive.com hcplive.com
Combination Therapy ProgramProof-of-ConceptElafibranor with GLP-1 or SGLT2 inhibitors in NASHEvaluate safety, tolerability, and exploratory efficacy markers of combinations. genfit.com genfit.com
UnspecifiedVariousDiverse ALD models, optimal dosage, combination therapy in ALDFurther research needed to evaluate efficacy and safety in ALD, including combinations. nih.govwjgnet.com nih.govwjgnet.com
UnspecifiedVariousLong-term safety, metabolic consequences, personalized approachesResearch into prolonged effects on lipid metabolism, insulin sensitivity, cardiovascular health, variability. nih.gov nih.gov

Q & A

Q. What are the primary mechanisms of action through which elafibranor exerts its therapeutic effects in liver diseases?

Elafibranor acts as a dual agonist of peroxisome proliferator-activated receptors (PPAR) α and δ. Activation of PPARα enhances fatty acid β-oxidation and reduces hepatic lipid accumulation, while PPARδ agonism improves insulin sensitivity, promotes anti-inflammatory pathways, and enhances intestinal barrier function . In preclinical models, these mechanisms reduce steatosis, inflammation, and fibrosis by modulating lipid metabolism (e.g., lowering triglycerides and free fatty acids) and suppressing pro-inflammatory cytokines (e.g., IL-13, TNF-α) .

Q. How do preclinical models inform elafibranor's efficacy in nonalcoholic steatohepatitis (NASH)?

Preclinical studies in diet-induced obese (DIO) mouse models demonstrated that elafibranor (10 mg/kg) reduces liver triglycerides, plasma ALT, and histological markers of steatosis and inflammation. However, these models did not replicate human fibrosis outcomes, highlighting limitations in translational relevance. For instance, while elafibranor improved NAFLD Activity Scores (NAS) in mice, it failed to meet primary fibrosis endpoints in human Phase III trials (RESOLVE-IT) .

Q. What biomarkers are validated for assessing elafibranor's efficacy in clinical trials?

Key biomarkers include:

  • Alkaline phosphatase (ALP): A primary endpoint in PBC trials, with elafibranor showing a 41% reduction vs. placebo by Week 52 .
  • Liver enzymes (ALT, AST): Reductions correlate with improved hepatic inflammation in NASH and ALD models .
  • PPAR target genes (PDK4, FGF21): Upregulated in human precision-cut liver slices (PCLS) treated with elafibranor, indicating target engagement .

Advanced Research Questions

Q. How do discrepancies between preclinical and clinical outcomes for elafibranor in NASH inform future trial design?

Elafibranor showed NASH resolution without fibrosis worsening in post-hoc analyses of Phase II trials (19% vs. 12% placebo, p=0.045) but failed the primary endpoint in Phase III. This discrepancy underscores the need for:

  • Improved preclinical models: GAN DIO-NASH mice replicated steatosis and inflammation but not fibrosis progression .
  • Stratification by disease severity: Post-hoc analyses revealed stronger efficacy in patients with baseline NAS ≥4 .
  • Combination therapies: Pairing PPAR agonists with antifibrotics may address unmet needs in advanced fibrosis .

Q. What methodological challenges arise in interpreting elafibranor's impact on pruritus in PBC trials?

In the Phase III ELATIVE trial, elafibranor improved ALP but showed nonsignificant reductions in pruritus via the Worst Itch Numeric Rating Scale (WI-NRS: -1.93 vs. -1.15 placebo, p=0.20). Methodological considerations include:

  • Heterogeneity in pruritus severity: Subgroup analyses of moderate-to-severe itch (44 patients) suggested trends toward improvement .
  • Placebo effect: High placebo response rates in itch-related outcomes complicate interpretation .
  • Patient-reported outcomes (PROs): Use of validated tools like PBC-40 and 5-D Itch scales is critical for capturing symptom burden .

Q. How does elafibranor's safety profile influence its applicability in long-term liver disease management?

Elafibranor’s safety data from 52-week trials show:

  • Common adverse events (AEs): Abdominal pain (15%), diarrhea (12%), nausea (10%), and reversible serum creatinine elevation (+4.31 µmol/L vs. placebo) .
  • Cardiometabolic benefits: Improved lipid profiles (↑HDL, ↓TG) and insulin sensitivity without weight gain .
  • Risk mitigation: Monitoring renal function and gastrointestinal AEs is recommended in trial protocols .

Data Contradiction Analysis

Q. Why did elafibranor fail Phase III NASH trials despite promising Phase II data?

The RESOLVE-IT trial (NCT02704403) failed its primary endpoint (fibrosis improvement ≥1 stage without NASH worsening) due to:

  • Patient selection: Inclusion of early-stage fibrosis (F1-F2) with low progression risk.
  • Endpoint sensitivity: Histopathological endpoints (e.g., NAS) may lack granularity to detect subtle changes .
  • Biological variability: PPARα/δ activation may require longer treatment durations or adjunct therapies for fibrosis modulation .

Q. How do PPARα/δ dual agonists like elafibranor compare to selective PPARγ agonists in metabolic liver diseases?

  • Elafibranor (PPARα/δ): Favors lipid metabolism and inflammation with lower weight gain risk vs. PPARγ agonists (e.g., pioglitazone) .
  • Efficacy trade-offs: PPARγ agonists show stronger insulin sensitization but higher edema and bone fracture risks, limiting long-term use .

Experimental Design Considerations

Q. What preclinical models best replicate elafibranor's effects on cholestatic liver disease?

  • PBC models: Bile duct-ligated (BDL) mice and human PCLS treated with elafibranor show reduced cholestatic injury via PPARδ-mediated bile acid regulation .
  • Limitations: Murine models lack human-specific immune and fibrotic pathways, necessitating humanized models or organoids .

Q. How can translational gaps in elafibranor research be addressed?

  • Multi-omics integration: Transcriptomic/proteomic profiling of responders vs. non-responders in clinical samples.
  • Combination trials: Pairing with FXR agonists (e.g., UDCA) or FGF21 analogs to enhance antifibrotic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.